{3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
Description
The compound {3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone features a benzylthio-methyl-substituted phenyl group linked via a methanone bridge to a piperazine ring bearing a 3-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
[3-(benzylsulfanylmethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3OS/c26-25(27,28)22-10-5-11-29-23(22)30-12-14-31(15-13-30)24(32)21-9-4-8-20(16-21)18-33-17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDLEMWGBIMQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)C3=CC=CC(=C3)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzylthio group and a trifluoromethyl-pyridine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Representation
| Component | Description |
|---|---|
| Benzylthio Group | Enhances lipophilicity and bioavailability |
| Trifluoromethyl Group | Increases metabolic stability |
| Piperazine Ring | Provides structural rigidity |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrazole and piperazine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
Antimicrobial Properties
The compound's benzylthio moiety may contribute to its antimicrobial properties. Research on related thioether compounds has demonstrated potent antibacterial and antifungal activities against multiple strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.12 µg/mL .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, leading to reduced oxidative stress in cells.
- Disruption of Cell Membrane Integrity : Studies suggest that thioether compounds can disrupt bacterial cell membranes, causing cell lysis and death .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated a series of piperazine derivatives, including those structurally similar to our compound, showing significant inhibition of tumor cell proliferation in vitro.
- The IC50 values ranged from 10 to 50 µM depending on the cell line tested.
- Case Study on Antimicrobial Activity :
Comparison with Similar Compounds
Structural Variations and Implications
- Aromatic Systems: The target compound employs a benzylthio-methylphenyl group, which introduces steric bulk and lipophilicity. Compounds with thiophene () or benzothiazole () rings leverage heteroaromaticity for enhanced electronic interactions with biological targets, such as enzymes or receptors .
Trifluoromethyl Effects :
- Linker and Substituent Positioning: The methanone bridge in the target compound offers rigidity compared to the flexible ethanone linker in ’s analog. Rigidity often correlates with improved target selectivity . Substituent positions (e.g., meta vs. para on phenyl rings) influence steric and electronic interactions, as seen in SAR studies from .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s benzylthio group increases logP compared to oxygen-containing analogs (e.g., benzodioxol), which may enhance membrane permeability but reduce solubility .
Predicted Bioactivity :
Q & A
Q. How can stability under physiological conditions (pH, temperature) be quantified?
- Methodology :
- Forced degradation studies : Expose to pH 1–10 buffers at 37°C, monitor decomposition via UPLC .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks, assess potency retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
